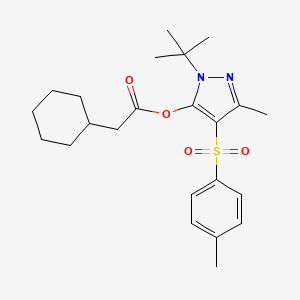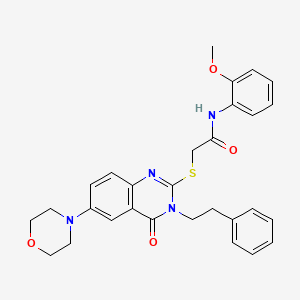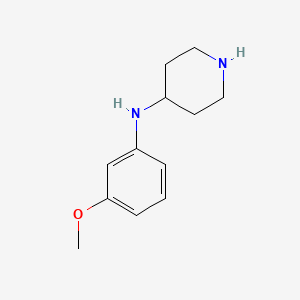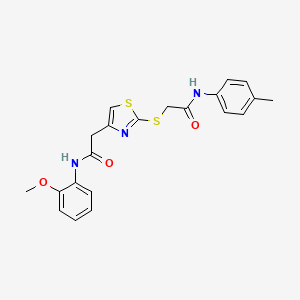
1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate, also known as TBCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. TBCA is a pyrazole derivative that has been shown to have promising effects in various scientific research studies. In
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate has been found to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation. 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate has also been shown to inhibit the activity of the NF-kB signaling pathway, which is involved in inflammation and immune response. By inhibiting these signaling pathways, 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate may be able to induce apoptosis in cancer cells, reduce inflammation, and protect neurons from damage.
Biochemical and Physiological Effects:
1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate has been found to have various biochemical and physiological effects in scientific research studies. 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate has also been found to have antioxidant properties, which may contribute to its neuroprotective effects. In addition, 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate in lab experiments is its low toxicity profile, which makes it a safe and effective compound to use in various scientific research studies. 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate is also easy to synthesize, making it readily available for use in research. However, one limitation of using 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate. One potential direction is the development of 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases. Another potential direction is the further exploration of the mechanism of action of 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate, which may provide insights into its therapeutic potential. Additionally, the development of new synthesis methods for 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate may improve its availability for use in scientific research studies. Overall, the study of 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate holds great promise for the development of new therapeutic agents for the treatment of various diseases.
Synthesis Methods
The synthesis of 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate involves the reaction of 1-tert-butyl-3-methyl-4-tosyl-1H-pyrazole-5-carboxylic acid with cyclohexylmethyl bromide in the presence of a base. The resulting product is then treated with acetic anhydride to yield 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate. The synthesis of 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate is a multi-step reaction that requires careful attention to detail to ensure a high yield of the desired product.
Scientific Research Applications
1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate has been extensively studied for its potential therapeutic applications in various scientific research studies. 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate has been shown to have promising effects in the treatment of cancer, inflammation, and neurodegenerative diseases. 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
[2-tert-butyl-5-methyl-4-(4-methylphenyl)sulfonylpyrazol-3-yl] 2-cyclohexylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4S/c1-16-11-13-19(14-12-16)30(27,28)21-17(2)24-25(23(3,4)5)22(21)29-20(26)15-18-9-7-6-8-10-18/h11-14,18H,6-10,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVPSUQTWJUGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C(C)(C)C)OC(=O)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butyl)-3-methyl-4-tosyl-1H-pyrazol-5-yl 2-cyclohexylacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2606082.png)
![4-amino-N-{4-[2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B2606084.png)


![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2606090.png)
![N-(oxan-4-yl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B2606091.png)
![2-[9-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2606092.png)
![6-(2-hydroxyethyl)-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2606093.png)
![7-chloro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B2606094.png)
